Flutoprazepam

Description

Properties

IUPAC Name |

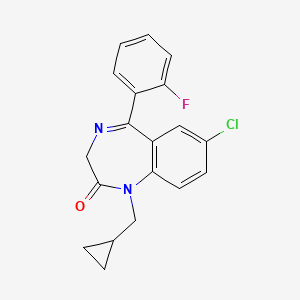

7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O/c20-13-7-8-17-15(9-13)19(14-3-1-2-4-16(14)21)22-10-18(24)23(17)11-12-5-6-12/h1-4,7-9,12H,5-6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVXPDXXVSGEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180631 | |

| Record name | Flutoprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25967-29-7 | |

| Record name | Flutoprazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25967-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutoprazepam [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutoprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTOPRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GHY1101MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Flutoprazepam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutoprazepam, a benzodiazepine-class drug, exerts its therapeutic effects as an anxiolytic, sedative, anticonvulsant, and muscle relaxant through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with GABA-A receptors. Pharmacokinetic studies reveal that this compound is a prodrug, rapidly and extensively metabolized to its principal active metabolite, n-desalkylflurazepam (also known as norflurazepam). This metabolite is the primary mediator of this compound's pharmacological activity. This document provides a comprehensive overview of the binding characteristics and functional potentiation of GABA-A receptors by this active metabolite, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Introduction: The GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, that forms a central chloride (Cl⁻) selective pore.[1] As the primary inhibitory neurotransmitter receptor in the central nervous system (CNS), its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1]

Benzodiazepines, including this compound, do not bind to the same site as GABA (the orthosteric site) but rather to a distinct allosteric site, commonly referred to as the benzodiazepine binding site.[2] This site is located at the interface between the α and γ subunits of the GABA-A receptor.[2] The binding of a benzodiazepine to this site induces a conformational change in the receptor that increases its affinity for GABA.[2] This potentiation of GABA's natural inhibitory action leads to an increased frequency of chloride channel opening, enhanced chloride influx, and a more pronounced hyperpolarization of the neuron, ultimately producing the characteristic therapeutic effects of this drug class.[2]

Pharmacokinetics: this compound as a Prodrug

Clinical and preclinical studies have demonstrated that this compound functions as a prodrug. Following oral administration, it is rapidly and extensively converted to its active metabolite, n-desalkylflurazepam.[3][4] The parent compound, this compound, is present in the systemic circulation at very low concentrations and for a short duration, suggesting it contributes minimally to the overall clinical effects.[4] The pharmacological activity is therefore primarily attributable to n-desalkylflurazepam, which has a long elimination half-life, leading to its accumulation in the body.[3]

Molecular Mechanism of Action of N-Desalkylflurazepam

N-desalkylflurazepam, the active metabolite of this compound, is a positive allosteric modulator of the GABA-A receptor.[5][6] It binds with high affinity to the benzodiazepine binding site on the receptor complex. This binding event enhances the receptor's response to GABA, leading to the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties associated with this compound.[2][7]

Binding Affinity at GABA-A Receptor Subtypes

Table 1: Putative Binding Affinities (Ki) of N-Desalkylflurazepam at Human GABA-A Receptor Subtypes

| Receptor Subtype | Putative Ki (nM) |

|---|---|

| α1β2γ2 | Data not available |

| α2β2γ2 | Data not available |

| α3β2γ2 | Data not available |

| α5β2γ2 | Data not available |

Note: Specific quantitative binding data for n-desalkylflurazepam across different GABA-A receptor subtypes is not available in the reviewed literature. It is generally characterized as a non-selective binder.

Functional Potentiation of GABA-A Receptors

The potentiation of GABA-induced chloride currents by n-desalkylflurazepam is the functional consequence of its binding to the GABA-A receptor. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal effect.

Table 2: Putative Functional Potentiation (EC50) of GABA-Induced Currents by N-Desalkylflurazepam at Human GABA-A Receptor Subtypes

| Receptor Subtype | Putative EC50 (nM) |

|---|---|

| α1β2γ2 | Data not available |

| α2β2γ2 | Data not available |

| α3β2γ2 | Data not available |

| α5β2γ2 | Data not available |

Note: Specific quantitative electrophysiological data for n-desalkylflurazepam across different GABA-A receptor subtypes is not available in the reviewed literature.

Experimental Protocols

The characterization of this compound's and its metabolite's interaction with GABA-A receptors involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of n-desalkylflurazepam for the benzodiazepine binding site on different GABA-A receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 cells) recombinantly expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.) or from brain tissue homogenates.

-

Radioligand: A radiolabeled ligand with known high affinity for the benzodiazepine site, such as [³H]flunitrazepam or [³H]Ro15-1788, is used.

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (n-desalkylflurazepam).

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recordings (Two-Electrode Voltage Clamp/Patch Clamp)

These techniques are used to measure the functional effects of a compound on the activity of ion channels, such as the GABA-A receptor.

-

Objective: To determine the potency (EC50) and efficacy of n-desalkylflurazepam in potentiating GABA-induced chloride currents.

-

Methodology:

-

Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific subtypes of the human GABA-A receptor.

-

Recording:

-

Two-Electrode Voltage Clamp (for Xenopus oocytes): Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a set value and record the currents flowing across the cell membrane.

-

Whole-Cell Patch Clamp (for mammalian cells): A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of whole-cell currents.

-

-

Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC10-EC20). Then, increasing concentrations of n-desalkylflurazepam are co-applied with GABA.

-

Data Analysis: The potentiation of the GABA-induced current by the test compound is measured. A concentration-response curve is generated, and the EC50 value is calculated.

-

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound is metabolized to its active form, which then positively modulates the GABA-A receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of n-desalkylflurazepam to GABA-A receptors.

Logical Relationship of Benzodiazepine Action

Caption: Logical cascade of events following benzodiazepine binding to the GABA-A receptor.

Conclusion

This compound's mechanism of action is mediated by its active metabolite, n-desalkylflurazepam, which acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors. This interaction enhances the inhibitory effects of GABA, leading to the drug's therapeutic profile. While it is understood to be a non-selective binder, further research is required to fully elucidate the specific binding affinities and functional potencies at various GABA-A receptor subtypes. Such data would provide a more nuanced understanding of its pharmacological effects and could inform the development of more selective and efficacious therapeutic agents.

References

- 1. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-desalkylflurazepam | 2886-65-9 [chemicalbook.com]

- 6. N-desalkylflurazepam Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

Pharmacological profile of Flutoprazepam as a benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutoprazepam is a benzodiazepine derivative with potent anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant properties.[1][2] Developed in Japan, its clinical use has been predominantly in that region for the treatment of anxiety, severe insomnia, and psychosomatic conditions.[1] Like other benzodiazepines, this compound exerts its therapeutic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, and metabolism, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor.[2] It binds to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the alpha (α) and gamma (γ) subunits.[2] This binding event induces a conformational change in the receptor, increasing its affinity for GABA.[2] The enhanced binding of GABA leads to an increased frequency of chloride (Cl-) channel opening, resulting in an influx of chloride ions into the neuron.[2] This hyperpolarizes the neuronal membrane, making it less excitable and thus producing the characteristic depressant effects of benzodiazepines on the central nervous system.[2]

dot graph "GABA-A Receptor Signaling Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

Receptor Binding Affinity

Table 1: Qualitative Receptor Binding Affinity of this compound and its Metabolite

| Compound | Target | Affinity | Reference |

| This compound | GABA-A Receptor | High (approx. 4x more potent than diazepam) | [1] |

| N-desalkylflurazepam | GABA-A Receptor | Higher than this compound | [3] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid metabolism to its long-acting active metabolite, N-desalkylflurazepam, which is primarily responsible for its prolonged therapeutic effects.[4]

Table 2: Pharmacokinetic Parameters of this compound and N-desalkylflurazepam in Humans (2 mg oral dose)

| Parameter | This compound | N-desalkylflurazepam | Reference |

| Tmax (h) | ~2 | 2 - 12 | [4] |

| Cmax (ng/mL) | < 5 | Not specified | [4] |

| Elimination Half-life (t½) (h) | Rapidly cleared (undetectable within 6-9 h) | ~90 | [4] |

| Bioavailability (%) | 80-90 | - | [1] |

Pharmacokinetics in Preclinical Species

Detailed pharmacokinetic data for this compound in preclinical species is limited in the available literature. However, studies on the related benzodiazepine, flurazepam, in dogs can provide some insight. Following a single 1.0 mg/kg intravenous dose of flurazepam in dogs, the parent drug had a volume of distribution of 7.9 L/kg, an elimination half-life of 2.3 hours, and a clearance of 37 mL/min/kg.[5] Its metabolite, desalkylflurazepam, appeared in lower concentrations and was eliminated with a half-life of 4.9 hours.[5]

Pharmacodynamics (In Vivo Pharmacology)

The in vivo pharmacological effects of this compound are consistent with its mechanism of action at the GABA-A receptor.

Table 3: In Vivo Pharmacological Effects of this compound in Rodents

| Pharmacological Effect | Animal Model | Potency Comparison | Reference |

| Anxiolytic | Anticonflict test (rats) | Approximately as potent as diazepam | [3] |

| Sedative/Hypnotic | Potentiation of barbital anesthesia (mice) | More potent than diazepam | [3] |

| Muscle Relaxant | Traction test (mice) | More potent than diazepam | [3] |

| Anticonvulsant | Maximal electroshock, pentylenetetrazol, and strychnine-induced convulsions (mice) | More potent than diazepam | [3] |

| Motor Impairment | Rotarod performance (mice) | More potent than diazepam | [3] |

Metabolism

This compound undergoes extensive hepatic metabolism. The primary metabolic pathway is N-dealkylation to form the active metabolite, N-desalkylflurazepam.[1] While specific cytochrome P450 (CYP) enzyme phenotyping studies for this compound are not extensively reported, benzodiazepines are generally metabolized by the CYP3A4 enzyme.[6]

dot digraph "this compound Metabolic Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} . Caption: Primary Metabolic Pathway of this compound.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Whole brains from rodents (e.g., rats or mice) are homogenized in a buffered sucrose solution.

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The resulting supernatant is then ultracentrifuged to pellet the crude membrane fraction containing the GABA-A receptors.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. The final pellet is resuspended in a suitable buffer.

-

-

Binding Assay:

-

Aliquots of the prepared membrane suspension are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the unlabeled test compound.

-

The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in parallel incubations containing an excess of a non-radiolabeled, high-affinity benzodiazepine (e.g., diazepam).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot digraph "Radioligand Binding Assay Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} . Caption: Experimental Workflow for a Radioligand Binding Assay.

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Methodology:

-

Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Procedure:

-

Rodents (mice or rats) are individually placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a set period, typically 5 minutes.

-

Behavior is recorded by a video camera mounted above the maze.

-

-

Data Analysis:

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

-

An increase in these parameters following drug administration, compared to a vehicle-treated control group, is indicative of an anxiolytic-like effect.

-

Total arm entries can be used as a measure of general locomotor activity.

-

Conclusion

This compound is a potent benzodiazepine with a well-defined mechanism of action as a positive allosteric modulator of the GABA-A receptor. Its pharmacological profile is characterized by significant anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant effects, which are largely mediated by its long-acting active metabolite, N-desalkylflurazepam. While detailed quantitative data on receptor subtype affinity and preclinical pharmacokinetics are not extensively available, comparative studies consistently demonstrate its high potency. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel benzodiazepine derivatives. This comprehensive understanding of its pharmacological properties is essential for researchers and drug development professionals working in the field of central nervous system therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. [Behavioral effects of this compound (KB-509) and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and CSF entry of flurazepam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Chemical Synthesis of 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a benzodiazepine derivative also known as KB-509. This document details the synthetic pathway, experimental protocols, and relevant data, serving as a valuable resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class of drugs, which are known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis of this specific derivative involves a key N-alkylation step, introducing a cyclopropylmethyl group at the N-1 position of the benzodiazepine core. This modification can significantly influence the pharmacological profile of the molecule.

Synthetic Pathway

The synthesis of 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is achieved through a two-step process. The first step involves the synthesis of the precursor molecule, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The second and final step is the N-alkylation of this precursor to yield the target compound.

Experimental Protocols

Synthesis of the Precursor: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The precursor, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as N-desalkylflurazepam, can be synthesized via several established routes for 1,4-benzodiazepine-2-ones. These methods typically start from a substituted 2-aminobenzophenone derivative.

N-Alkylation of the Precursor

This crucial step introduces the cyclopropylmethyl group onto the nitrogen at the 1-position of the benzodiazepine ring.

Reaction:

Reagents and Materials:

-

7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

(Bromomethyl)cyclopropane

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A phase-transfer catalyst (e.g., tetrabutylammonium bromide), if applicable

-

An appropriate aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Reagents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel)

General Procedure:

-

To a solution of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in a suitable aprotic solvent, add the base and a phase-transfer catalyst (if used).

-

Stir the mixture at room temperature for a designated period to ensure deprotonation of the amide nitrogen.

-

Add (bromomethyl)cyclopropane to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Data Presentation

The following table summarizes key data for the precursor and the final product. Note that specific reaction yields for the synthesis of KB-509 are not publicly available and would be determined experimentally.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C₁₅H₁₀ClFN₂O | 288.71 | Solid | 205-207[1] |

| 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (KB-509) | C₁₉H₁₆ClFN₂O | 342.80 | Solid | Not available |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the precursor to the final, characterized product.

Conclusion

The synthesis of 7-chloro-1-cyclopropylmethyl-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a targeted process that builds upon the well-established chemistry of benzodiazepines. The key transformation, an N-alkylation, allows for the introduction of a specific substituent to modulate the compound's properties. This guide provides a foundational understanding of the synthetic approach, which can be further optimized and detailed through laboratory experimentation. The provided protocols and workflows serve as a practical starting point for researchers and scientists engaged in the synthesis of novel benzodiazepine derivatives for drug discovery and development.

References

Unveiling the Preclinical Profile of Flutoprazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Flutoprazepam (also known as KB-509) is a benzodiazepine that exhibits a pharmacological profile characteristic of its class, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects[1]. Preclinical studies have indicated that this compound is more potent and has a longer duration of action compared to diazepam[1]. A significant contributor to its prolonged effect is its active metabolite, N-desalkylflurazepam (norflurazepam), which itself has a long half-life[2][3]. This guide provides a comprehensive overview of the available preclinical data on the anxiolytic and sedative properties of this compound, alongside detailed methodologies for the key behavioral assays used to assess these effects.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA)-A receptor[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system. This compound binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming effect on the brain.

This compound enhances GABAergic inhibition.

Preclinical Data on Anxiolytic and Sedative Effects

While precise quantitative data from standardized behavioral tests are sparse in publicly available literature, qualitative descriptions from preclinical studies provide valuable insights into the anxiolytic and sedative profile of this compound.

Anxiolytic Properties

Preclinical assessments suggest that this compound possesses anxiolytic effects comparable to or greater than those of diazepam.

| Experimental Model | Species | Key Findings | Citation |

| Anticonflict Test | Rats | The anticonflict effect of this compound (KB-509) was approximately as potent as that of diazepam. | [1] |

Sedative Properties

The sedative effects of this compound are evident through its impact on locomotor activity and its potentiation of other sedative agents.

| Experimental Model | Species | Key Findings | Citation |

| Locomotor Activity (Animex test) | Mice | Decreased locomotor activity was observed with relatively large doses of this compound (KB-509). | [1] |

| Barbital Anesthesia Potentiation | Mice | This compound (KB-509) was more potent than diazepam in potentiating barbital-induced anesthesia. | [1] |

| Rotarod Performance | Mice | This compound (KB-509) was more potent than diazepam in impairing rotarod performance, indicating motor coordination deficits consistent with sedation. | [1] |

Note: The lack of specific dose-response data and statistical values in the available literature prevents a more detailed quantitative comparison.

Detailed Experimental Protocols

The following are detailed methodologies for the standard preclinical models used to assess anxiolytic and sedative properties of novel compounds.

Elevated Plus-Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Experimental Workflow:

References

Flutoprazepam's Binding Affinity for Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutoprazepam is a benzodiazepine derivative that exerts its therapeutic effects—including anxiolytic, anticonvulsant, sedative, and muscle-relaxing properties—by modulating the activity of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1][2] Like other benzodiazepines, this compound acts as a positive allosteric modulator, binding to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself.[1] This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron, which produces a calming effect on the nervous system.[1]

Pharmacokinetic studies have revealed that this compound is rapidly metabolized in the body to its active metabolite, n-desalkylflurazepam.[3] This metabolite has a significantly longer half-life than the parent compound and is largely responsible for the long-acting effects of this compound.[3][4]

Quantitative Binding Affinity Data

As of the latest literature review, specific experimental values for the binding affinity (K_i_ or IC_50_) of this compound at benzodiazepine receptors are not publicly available. However, its principal active metabolite is n-desalkylflurazepam, which is also a metabolite of other benzodiazepines like flurazepam.[4][5] N-desalkylflurazepam is known to be long-acting and binds unselectively to various benzodiazepine receptor subtypes.[5]

For the purpose of context and comparison, the following table includes predicted binding affinities for a selection of other benzodiazepines. It is important to note that these are predicted values from a quantitative structure-activity relationship (QSAR) model and not experimentally determined K_i_ or IC_50_ values.[6]

| Compound | Predicted Binding Affinity (log 1/c) |

| Difludiazepam | 9.16 |

| Fluclotizolam | 8.91 |

| Flualprazolam | 10.13 |

| Clobromazolam | 10.14 |

Table 1: Predicted GABA-A receptor binding affinities for selected designer benzodiazepines. Data from Manchester K.R., et al. (2022).[6]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of a compound's binding affinity for a receptor is typically achieved through a radioligand competition binding assay. The following is a detailed methodology for such an experiment to determine the binding affinity of a test compound like this compound for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the inhibition constant (K_i_) of this compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]flunitrazepam.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]flunitrazepam

-

Receptor Source: Rat or mouse whole brain membranes, or cell lines expressing specific GABA-A receptor subtypes.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a known benzodiazepine, such as diazepam or unlabeled flunitrazepam.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Euthanize rodents and rapidly dissect the whole brain.

-

Homogenize the brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the GABA-A receptors.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

Set up a series of assay tubes or a 96-well plate.

-

To each tube/well, add a constant concentration of the radioligand ([³H]flunitrazepam).

-

Add increasing concentrations of the test compound (this compound).

-

For the determination of non-specific binding, add a saturating concentration of a non-labeled benzodiazepine to a separate set of tubes.

-

For the determination of total binding, add only the radioligand and assay buffer.

-

Initiate the binding reaction by adding the prepared membrane suspension to all tubes/wells.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

-

Determine the IC_50_ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the dose-response curve.

-

Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for a radioligand competition binding assay.

Signaling Pathway

Caption: Signaling pathway of GABA-A receptor modulation by this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

- 6. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Psychopharmacological Profile of Flutoprazepam (KB-509): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial psychopharmacological studies of Flutoprazepam (KB-509), a benzodiazepine derivative. This compound, patented in Japan by Sumitomo in 1972, has demonstrated potent sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1] This document summarizes key quantitative data, details experimental methodologies from foundational research, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers in psychopharmacology and drug development.

Core Pharmacological Effects and Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Like other benzodiazepines, it binds to a specific site on the GABA-A receptor, enhancing the effect of gamma-aminobutyric acid (GABA).[2][4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[2] This mechanism underlies its observed therapeutic effects, including sedation, anxiety reduction, muscle relaxation, and seizure control.[2] The principal active metabolite of this compound is N-desalkylflurazepam (norflurazepam), which significantly contributes to its prolonged duration of action.[1][3]

Signaling Pathway of this compound at the GABA-A Receptor

Caption: Workflow for assessing the anticonvulsant properties of this compound.

Methodology for Anticonvulsant Studies:

-

Animal Model: Male mice were used.

-

Drug Administration: this compound (KB-509) and diazepam were administered orally at various doses.

-

Convulsant Induction:

-

Maximal Electroshock Test: An electrical stimulus was applied via corneal or ear electrodes to induce tonic-clonic seizures.

-

Chemonconvulsant Tests: Convulsions were induced by subcutaneous or intraperitoneal injection of pentetrazol or strychnine.

-

-

Endpoint: The ability of the test compounds to prevent the onset of convulsions was recorded, and the median effective dose (ED50) was calculated.

Anti-Conflict (Anxiolytic) Testing Workflow

Caption: Workflow for evaluating the anxiolytic effects using a conflict test.

Methodology for Anti-Conflict Studies:

-

Animal Model: Male rats were used.

-

Apparatus: An operant conditioning chamber with a lever and a food dispenser.

-

Procedure:

-

Rats were trained to press a lever for a food reward.

-

During the test session, periods of reward for lever pressing were interspersed with periods where lever pressing was punished with a mild footshock.

-

This compound or diazepam was administered before the test session.

-

-

Endpoint: An anxiolytic effect is indicated by an increase in the rate of lever pressing during the punished periods.

Clinical Studies

An early dose-ranging study investigated the efficacy and tolerability of this compound in patients with generalized anxiety disorders. In this double-blind, randomized study, 16 Caucasian patients received daily doses of 2, 4, or 6 mg of this compound for three weeks. A[5]ll treatment groups showed a clear reduction in anxiety symptoms. W[5]hile not statistically significant, the 4 mg/day dose appeared to be more effective, with a more pronounced and rapid onset of action compared to the 2 mg and 6 mg doses. T[5]he drug was well-tolerated, with only mild and transient side effects reported. T[5]his study also noted that the effective dose for Japanese patients was typically 2 mg/day, suggesting potential pharmacokinetic and pharmacodynamic differences between ethnic populations.

The initial psychopharmacological studies of this compound (KB-509) established its profile as a potent benzodiazepine with a long duration of action, primarily attributable to its active metabolite, N-desalkylflurazepam. Preclinical studies demonstrated its efficacy as an anticonvulsant, anxiolytic, sedative, and muscle relaxant, with a potency generally slightly greater than that of diazepam. E[6]arly clinical data supported its use in the treatment of generalized anxiety disorders. The distinct pharmacokinetic profile and the potent, long-acting nature of its primary metabolite are key characteristics that differentiate this compound and warrant consideration in both research and clinical applications. Further research is necessary to fully elucidate the quantitative differences in its pharmacological effects compared to other benzodiazepines and to explore the clinical implications of its metabolic profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | 25967-29-7 | Benchchem [benchchem.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound in the treatment of generalized anxiety disorders: dose-ranging study [hero.epa.gov]

- 6. [Behavioral effects of this compound (KB-509) and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and chemical characteristics of Flutoprazepam

An In-Depth Technical Guide to the Molecular Structure and Chemical Characteristics of Flutoprazepam

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a benzodiazepine derivative. It details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

This compound is a 1,4-benzodiazepine derivative characterized by specific substitutions on its core heterocyclic structure.[1] Its chemical structure consists of a benzene ring fused to a seven-membered diazepine ring. Key substitutions include a chlorine atom at the 7-position, a cyclopropylmethyl group attached to the nitrogen at the 1-position, and a 2-fluorophenyl group at the 5-position.[2][3]

Systematic (IUPAC) Name: 7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[4]

Synonyms and Codes: Restas, KB-509.[5]

Physicochemical Characteristics

The chemical and physical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆ClFN₂O | [2][5] |

| Molecular Weight | 342.79 g/mol | [5] |

| Melting Point | 118-122 °C | [5] |

| Boiling Point (Predicted) | 539.3 ± 50.0 °C | [5] |

| pKa (Predicted) | 1.93 ± 0.35 | [5] |

| XLogP3 (Computed) | 3.9 | [4] |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 1 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2][5] |

| CAS Number | 25967-29-7 | [2][5] |

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its therapeutic effects—sedative, anxiolytic, and muscle relaxant properties—by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[6] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.

This compound binds to a specific site on the receptor, known as the benzodiazepine site, which is located at the interface between the α and γ subunits. This binding induces a conformational change in the receptor that increases its affinity for GABA. The enhanced GABA binding leads to a greater frequency of chloride channel opening, resulting in an increased influx of Cl⁻ ions. This hyperpolarizes the neuron's membrane, making it less excitable and thus dampening neurotransmission throughout the central nervous system.

References

- 1. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, KB-509, Restas-药物合成数据库 [drugfuture.com]

- 4. This compound | C19H16ClFN2O | CID 3400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 25967-29-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. KEGG DRUG: this compound [genome.jp]

The Discovery and Development of Flutoprazepam: A Technical Guide

An In-depth Review of the Synthesis, Preclinical, and Clinical Development of a Long-Acting Benzodiazepine

Abstract

Flutoprazepam (brand name: Restas) is a long-acting benzodiazepine derivative developed and marketed primarily in Japan for the treatment of severe insomnia. Patented by Sumitomo in 1972, its pharmacological effects are largely mediated by its principal active metabolite, n-desalkylflurazepam (norflurazepam), which has a significantly longer elimination half-life than the parent compound. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its chemical synthesis, preclinical pharmacology, mechanism of action, pharmacokinetics, and available clinical data. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction

Benzodiazepines have been a cornerstone in the management of anxiety and sleep disorders for decades. This compound, chemically known as 7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one, is a notable member of this class, distinguished by its potent sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1] Its development by Sumitomo Pharmaceuticals in the early 1970s marked an effort to produce a hypnotic agent with a prolonged duration of action, aiming to improve sleep maintenance.[1] The therapeutic activity of this compound is primarily attributed to its rapid and extensive conversion to the long-acting and pharmacologically active metabolite, n-desalkylflurazepam.[2][3] This guide will systematically detail the scientific journey of this compound from its synthesis to its clinical application.

Chemical Synthesis

The synthesis of this compound has been described in the patent literature filed by Sumitomo Chemical Co., Ltd. A key synthetic route involves the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with ethyl aminomalonate to form the benzodiazepine ring structure. This is followed by N-alkylation with cyclopropylmethyl bromide to yield this compound.

A detailed, multi-step synthesis procedure is outlined below:

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone: This starting material can be synthesized through various established methods, often involving the reaction of a substituted aniline with a substituted benzoyl chloride.

-

Step 2: Formation of the Benzodiazepine Ring: 2-amino-5-chloro-2'-fluorobenzophenone is reacted with ethyl aminomalonate in the presence of a base, such as pyridine, and heated to induce cyclization, forming 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (n-desalkylthis compound).

-

Step 3: N-Alkylation: The product from Step 2 is then N-alkylated using cyclopropylmethyl bromide in the presence of a base like sodium hydride in a suitable solvent such as dimethylformamide (DMF).

-

Step 4: Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to yield a pure crystalline solid.

Preclinical Pharmacology

The preclinical evaluation of this compound (designated as KB-509 in early studies) established its pharmacological profile as a potent benzodiazepine. These studies, primarily conducted in rodent models, demonstrated its efficacy as a sedative, hypnotic, anxiolytic, muscle relaxant, and anticonvulsant.

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by positively modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. It binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing the characteristic depressant effects of benzodiazepines on the central nervous system.

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

In Vivo Studies

A series of in vivo experiments in mice and rats were conducted to characterize the behavioral effects of this compound (KB-509) and compare them to diazepam.

Table 1: Summary of Preclinical In Vivo Data for this compound (KB-509)

| Test | Species | Effect | Potency Compared to Diazepam |

| Locomotor Activity | Mice | Biphasic: increased at 8-32 mg/kg (p.o.), decreased at higher doses | - |

| Anti-pentylenetetrazol Convulsions | Mice | Anticonvulsant | 3-6 times more potent |

| Anti-bemegride Convulsions | Mice | Anticonvulsant | 3-6 times more potent |

| Anti-strychnine Convulsions | Mice | Anticonvulsant | 3-6 times more potent |

| Anti-aggressive Activity | Mice | Taming effect | 3-6 times more potent |

| Potentiation of Hypnosis | Mice | Potentiated chlorprothixene-induced hypnosis | 3-6 times more potent |

| Muscle Relaxation (Traction Test) | Mice | Muscle relaxant | Similar potency |

| Rotarod Performance | Mice | Impaired performance | More potent |

Data sourced from a study on the psychopharmacological and general pharmacological effects of KB-509.[4]

Experimental Protocols: Preclinical Behavioral Assays

-

Rotarod Test (Motor Coordination):

-

Mice are trained to walk on a rotating rod (e.g., at a constant speed of 20-25 rpm or with accelerating speed).[5][6]

-

After a training period, a baseline latency to fall is recorded.[6]

-

Animals are administered this compound or a vehicle control intraperitoneally.[5]

-

At a set time post-administration (e.g., 30 minutes), the mice are re-tested on the rotarod.[5]

-

The latency to fall is recorded, and a decrease in this latency is indicative of impaired motor coordination and muscle relaxation.[5]

-

-

Traction Test (Muscle Relaxation):

-

A mouse is suspended by its forepaws on a horizontal wire or rod.

-

The time until the mouse pulls itself up to touch the wire with its hind paws is recorded.

-

A failure to do so within a certain time frame or an increased time to do so after drug administration indicates muscle relaxation.

-

Caption: Experimental Workflow for Preclinical Behavioral Studies.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by its rapid and extensive metabolism into its primary active metabolite, n-desalkylflurazepam.[2][3] Studies in healthy human subjects have shown that after oral administration of this compound, the parent drug is present in the serum at very low concentrations and is rapidly eliminated.[2] In contrast, the metabolite n-desalkylflurazepam appears quickly in the serum, reaches much higher concentrations, and is eliminated slowly with a long half-life.[2] This suggests that the therapeutic effects of this compound are predominantly mediated by this active metabolite.[2][3]

Table 2: Pharmacokinetic Parameters of this compound and N-desalkylflurazepam in Humans (2 mg oral dose)

| Parameter | This compound (Parent Drug) | N-desalkylflurazepam (Metabolite) |

| Time to Peak Concentration (Tmax) | - | 2 - 12 hours |

| Peak Serum Concentration (Cmax) | < 5 ng/mL at 2 hours | - |

| Elimination Half-life (t1/2) | Detectable for only 6-9 hours | ~90 hours |

Data from a single-dose pharmacokinetic study in 8 normal subjects.[2]

Experimental Protocol: Pharmacokinetic Study

-

Subject Recruitment: Healthy adult male volunteers are recruited for the study.

-

Drug Administration: A single oral dose of this compound (e.g., 2 mg) is administered to the subjects after an overnight fast.

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 9, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours).

-

Sample Processing: Serum is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalysis: Serum concentrations of this compound and its metabolites are determined using a validated and sensitive analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[2]

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and t1/2, using non-compartmental or compartmental analysis.

Clinical Development

The clinical development of this compound has been primarily focused on its use as a hypnotic for the treatment of severe insomnia, with its medical use largely confined to Japan.[1]

While detailed results from large-scale, pivotal clinical trials are not widely available in English-language literature, the prescribing information and post-marketing experience in Japan indicate its efficacy in improving sleep parameters. The long half-life of its active metabolite suggests that it is particularly effective for sleep maintenance.

A study investigating the effects of this compound on skills essential for driving motor vehicles found that a 4 mg dose impaired driving ability 2.5 hours after intake, while a 2 mg dose resulted in only a very slight reduction in skill. This highlights the dose-dependent central nervous system depressant effects of the drug.

Conclusion

This compound is a potent, long-acting benzodiazepine that has been in clinical use in Japan for several decades for the treatment of severe insomnia. Its discovery and development by Sumitomo Pharmaceuticals provided a therapeutic option for patients requiring prolonged hypnotic effects. The pharmacological activity of this compound is primarily mediated by its long-lasting active metabolite, n-desalkylflurazepam. While its clinical use has been geographically limited, the study of this compound offers valuable insights into the structure-activity relationships and pharmacokinetic principles of benzodiazepine drugs. Further research, particularly direct comparative clinical trials with newer hypnotic agents, would be beneficial to fully elucidate its place in the modern therapeutic armamentarium for sleep disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound, a novel benzodiazepine drug, in normal subjects | Semantic Scholar [semanticscholar.org]

- 4. [Psycopharmacological and general pharmacological studies of 7-chloro-1-cyclopropylmethyl-1, 3-dihydro-5-(2-fluorophenyl)-2H-1, 4-benzodiazepin-2-one (KB-509) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijbamr.com [ijbamr.com]

- 6. mmpc.org [mmpc.org]

Flutoprazepam's Effects on Central Nervous System Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutoprazepam, a benzodiazepine derivative, exerts its primary pharmacological effects on the central nervous system (CNS) through the potentiation of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter. This guide provides a comprehensive technical overview of the effects of this compound on CNS neurotransmission, with a focus on its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its effects. While quantitative data on this compound's binding affinity for specific GABA-A receptor subtypes is limited in publicly available literature, this guide synthesizes the current understanding of its interaction with the GABAergic system and explores its potential influence on other key neurotransmitter pathways based on studies of related benzodiazepines.

Introduction

This compound is a benzodiazepine class medication with potent anxiolytic, anticonvulsant, sedative, muscle relaxant, and hypnotic properties.[1] Developed in Japan, its clinical application has largely been concentrated in that region.[1] Like other benzodiazepines, its therapeutic and adverse effects are mediated by its interaction with the CNS. This document serves as a technical resource for professionals in neuroscience research and drug development, providing a detailed examination of this compound's impact on neurotransmission.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism of action of this compound involves its role as a positive allosteric modulator of the GABA-A receptor.[1][2]

2.1. The GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.[3][4] The binding of GABA to its recognition sites on the receptor triggers the opening of this channel, leading to an influx of Cl⁻ ions.[3][5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.[1][5]

2.2. This compound's Allosteric Modulation

This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[1][4] This binding induces a conformational change in the receptor that increases its affinity for GABA.[2] The enhanced binding of GABA leads to an increased frequency of chloride channel opening, thereby potentiating the inhibitory effect of GABA.[5] This widespread neuronal inhibition underlies the diverse pharmacological effects of this compound.[1]

dot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Flutoprazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Flutoprazepam. This compound is a benzodiazepine derivative with sedative, anxiolytic, and muscle relaxant properties. The method outlined is based on established chromatographic principles for benzodiazepines and specific analytical data for this compound, providing a reliable protocol for researchers in pharmaceutical analysis, quality control, and pharmacokinetic studies. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure accurate and reproducible results.

Introduction

This compound, 7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a benzodiazepine used for its therapeutic effects on the central nervous system.[1] Accurate and precise analytical methods are crucial for the determination of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note presents a detailed HPLC method for the analysis of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm particle size, or equivalent.[2]

-

Mobile Phase A: 0.1% Formic acid and 1 mM Ammonium Formate in Water.[2]

-

Mobile Phase B: 0.1% Formic acid in Methanol.[2]

-

Solvents: HPLC grade methanol, acetonitrile, and water.

-

Reagents: Formic acid and ammonium formate (analytical grade).

-

This compound Reference Standard: Certified reference material of known purity.

Chromatographic Conditions

A gradient elution is employed for the separation of this compound. The recommended chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid and 1 mM Ammonium Formate in Water[2] |

| Mobile Phase B | 0.1% Formic acid in Methanol[2] |

| Gradient Program | Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and to 100% B in 5 min, hold for 1 min, and return to 5% B.[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm (based on typical benzodiazepine absorbance)[3][4] |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for Pharmaceutical Formulations)

-

Tablet/Capsule Composite: Weigh and finely powder not fewer than 20 tablets/capsules.

-

Extraction: Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes.

-

Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Final Dilution: Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation Parameters (Proposed)

For a full method validation according to ICH guidelines, the following parameters should be assessed. The table below provides typical acceptance criteria for such a method.

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from placebo and degradation products at the retention time of the this compound peak. |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for In Vivo Evaluation of Flutoprazepam in Rodent Models

These application notes provide detailed protocols for the in vivo assessment of Flutoprazepam, a benzodiazepine with potent anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. The following sections outline experimental procedures in rodent models to characterize the pharmacological profile of this compound and its metabolites.

Pharmacological Profile of this compound

This compound, also known as KB-509, is a benzodiazepine derivative that exhibits a pharmacological profile similar to diazepam but with greater potency and a longer duration of action. Its primary mechanism of action is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. The principal active metabolite, N-desalkylthis compound (norflurazepam), contributes significantly to its prolonged effects.

Experimental Protocols

The following protocols are designed for researchers and scientists in drug development to assess the behavioral and physiological effects of this compound in rodent models.

Assessment of Sedative and Hypnotic Effects

2.1.1. Spontaneous Motor Activity - Animex Test

This test measures the general locomotor activity of mice to assess the sedative properties of this compound.

-

Apparatus: An Animex activity meter or a similar open field arena equipped with infrared beams to automatically record horizontal and vertical movements.

-

Animals: Male mice are suitable for this test.

-

Procedure:

-

Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a predetermined pretreatment time (e.g., 30-60 minutes), place each mouse individually into the center of the activity chamber.

-

Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 10-30 minutes).

-

Clean the apparatus thoroughly between each animal to eliminate olfactory cues.

-

-

Data Analysis: Compare the mean locomotor activity of the this compound-treated groups to the vehicle-treated control group. A significant decrease in activity indicates a sedative effect.

2.1.2. Potentiation of Barbital-Induced Anesthesia

This protocol evaluates the hypnotic-potentiating effects of this compound.

-

Animals: Male mice.

-

Procedure:

-

Administer a sub-hypnotic dose of this compound or vehicle.

-

After a specified pretreatment time, administer a hypnotic dose of a short-acting barbiturate, such as pentobarbital or thiopental.

-

Record the latency to the loss of the righting reflex (onset of sleep) and the total duration of sleep (time from loss to regaining of the righting reflex).

-

-

Data Analysis: A significant increase in the duration of sleep in the this compound-treated group compared to the control group indicates a potentiation of hypnotic effects.

Evaluation of Anxiolytic Activity

2.2.1. Anticonflict Test

This test assesses the anxiolytic potential of this compound by measuring the animal's willingness to endure an aversive stimulus to receive a reward.

-

Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering mild foot shocks.

-

Animals: Male rats, typically food-deprived to increase motivation.

-

Procedure:

-

Train the rats to press a lever for a food reward.

-

Once the behavior is established, introduce a conflict component where lever pressing is intermittently paired with a mild foot shock.

-

Administer this compound or vehicle before the test session.

-

Record the number of lever presses during both punished and unpunished periods.

-

-

Data Analysis: Anxiolytic compounds typically increase the number of lever presses during the punished periods, with minimal effect on unpunished responding.

2.2.2. Footshock-Induced Fighting Behavior

This model evaluates the anti-aggressive and anxiolytic properties of a compound.

-

Apparatus: A chamber with a grid floor capable of delivering foot shocks.

-

Animals: Male mice, housed in pairs.

-

Procedure:

-

Place a pair of mice in the chamber.

-

Deliver a series of brief, intermittent foot shocks.

-

Observe and score the fighting behaviors (e.g., biting, wrestling, vocalization) during the shock period.

-

Administer this compound or vehicle prior to the test.

-

-

Data Analysis: A reduction in the frequency or duration of fighting behavior in the treated group compared to the control group suggests an anti-aggressive or anxiolytic effect.

Assessment of Muscle Relaxant Properties

2.3.1. Rotarod Performance Test

This test is used to evaluate motor coordination and muscle relaxation.

-

Apparatus: A rotating rod (rotarod) with adjustable speed.

-

Animals: Male mice or rats.

-

Procedure:

-

Train the animals to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 60-120 seconds).

-

On the test day, administer this compound or vehicle.

-

After the pretreatment period, place the animals on the rotarod and record the latency to fall.

-

-

Data Analysis: A dose-dependent decrease in the latency to fall from the rotarod indicates impaired motor coordination and muscle relaxation.

2.3.2. Traction Test

This is a simple test to assess muscle strength and relaxation.

-

Apparatus: A horizontal wire or rod suspended above a surface.

-

Animals: Male mice.

-

Procedure:

-

Allow the mouse to grasp the wire with its forepaws.

-

Observe the time it takes for the mouse to pull itself up or the time until it releases its grip.

-

Administer this compound or vehicle before the test.

-

-

Data Analysis: A decrease in the ability or time to hold onto the wire suggests muscle relaxant effects.

Evaluation of Anticonvulsant Activity

2.4.1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Apparatus: An electroshock device with corneal or ear-clip electrodes.

-

Animals: Male mice or rats.

-

Procedure:

-

Administer this compound or vehicle.

-

After the pretreatment period, deliver a suprathreshold electrical stimulus to induce a seizure.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

-

Data Analysis: The ability of this compound to prevent the tonic hindlimb extension is considered a positive anticonvulsant effect. The ED50 (the dose effective in 50% of the animals) can be calculated.

2.4.2. Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to screen for drugs effective against myoclonic and absence seizures.

-

Animals: Male mice.

-

Procedure:

-

Administer this compound or vehicle.

-

After the pretreatment time, administer a convulsive dose of pentylenetetrazol (PTZ) subcutaneously.

-

Observe the animals for the onset and severity of seizures (e.g., clonic convulsions).

-

-

Data Analysis: An increase in the latency to the first seizure or a reduction in the severity of seizures indicates anticonvulsant activity.

Quantitative Data Summary

The following tables summarize the expected dose-dependent effects of this compound in various behavioral and physiological tests in rodents. Note: The specific values are illustrative and based on the reported higher potency of this compound compared to diazepam. Actual experimental results may vary.

Table 1: Effects of this compound on Sedative and Hypnotic Activity in Mice

| Test | Parameter | Vehicle | This compound (0.5 mg/kg) | This compound (1.0 mg/kg) | This compound (2.0 mg/kg) |

| Spontaneous Motor Activity | Total Distance (cm) | 1500 ± 150 | 1200 ± 120 | 800 ± 90 | 400 ± 50 |

| Barbital Anesthesia | Sleep Duration (min) | 25 ± 5 | 45 ± 8 | 70 ± 10 | 110 ± 15 |

Table 2: Anxiolytic and Anti-Aggressive Effects of this compound

| Test | Animal | Parameter | Vehicle | This compound (1.0 mg/kg) | This compound (2.0 mg/kg) | This compound (5.0 mg/kg) |

| Anticonflict Test | Rat | Punished Lever Presses | 5 ± 2 | 15 ± 4 | 25 ± 6 | 30 ± 7 |

| Footshock-Induced Fighting | Mouse | Fighting Bouts | 12 ± 3 | 7 ± 2 | 3 ± 1 | 1 ± 1 |

Table 3: Muscle Relaxant and Anticonvulsant Profile of this compound in Mice

| Test | Parameter | Vehicle | This compound (ED50 mg/kg) | Diazepam (ED50 mg/kg) |

| Rotarod Performance | Latency to Fall (s) | 120 ± 10 | 1.5 | 5.0 |

| Traction Test | % Failing to Climb | 0 | 2.0 | 6.5 |

| MES Seizure | % Protection | 0 | 0.8 | 2.5 |

| PTZ-Induced Seizure | % Protection | 0 | 0.5 | 1.8 |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: Mechanism of action of this compound at the GABA-A receptor.

General Workflow for In Vivo Behavioral Testing

Caption: General workflow for conducting in vivo behavioral experiments.

Logical Relationship of this compound's Effects

Caption: Pharmacological effects of this compound administration in vivo.

Application Notes and Protocols for Studying Flutoprazepam's Effect on Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the in vitro effects of Flutoprazepam on neuronal cultures. The protocols outlined below cover key assays to assess neuronal viability, neurite outgrowth, electrophysiological activity, neurotransmitter release, and receptor binding.

Introduction to this compound